molecular formula C13H13N3O2S B2972774 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-62-6

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Katalognummer: B2972774
CAS-Nummer: 927965-62-6
Molekulargewicht: 275.33
InChI-Schlüssel: QJCZVHLGIHOCHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazinone core (3,4-dihydro-2H-1,4-benzoxazin-3-one) substituted at position 6 with a 2-amino-5-methylthiazole moiety and at position 2 with a methyl group. Benzoxazinones are heterocyclic systems known for diverse biological activities, including anticancer and antimicrobial properties . The thiazole substituent enhances molecular interactions with biological targets, such as enzymes or DNA, due to its aromaticity and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCZVHLGIHOCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H13N3OSC_{13}H_{13}N_3OS with a molecular weight of approximately 259.33 g/mol. It exhibits a melting point range of 111-113°C and a predicted boiling point of around 313.1°C. The compound is soluble in various organic solvents and has been characterized for its stability under specific conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : Research indicates that benzoxazinones, including this compound, may act as inhibitors of serine proteases such as Factor Xa, which is crucial in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for therapeutic applications in thrombosis management .
  • Receptor Modulation : The compound may also exhibit activity through modulation of G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. This interaction can influence cellular responses such as inflammation and immune responses .
  • Antimicrobial Properties : Preliminary studies suggest that the thiazole moiety contributes to antimicrobial activity, potentially making this compound useful in treating infections caused by resistant strains .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of the compound:

Study ReferenceBiological ActivityFindings
Factor Xa InhibitionDemonstrated significant inhibition with IC50 values in low micromolar range.
GPCR AgonismShowed activation of specific GPCRs leading to increased intracellular calcium mobilization in neutrophils.
Antimicrobial ActivityExhibited bactericidal effects against Gram-positive bacteria in vitro.

Case Study: Anticoagulant Activity

In a study focusing on anticoagulant properties, the compound was tested in various in vitro assays to measure its efficacy against Factor Xa. Results indicated that it not only inhibited the enzyme effectively but also exhibited a favorable pharmacokinetic profile suitable for further development into an anticoagulant drug .

Case Study: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial potential of this compound against several pathogens. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : Likely $ C{14}H{14}N3O2S $ (inferred from structural analogs in ).

Comparison with Structural Analogs

Core Structure Variations: Benzoxazinone vs. Benzoxazolone

Compound Core Structure Substituents Key Activities Reference
Target Compound Benzoxazinone 6-(2-amino-5-methylthiazole), 2-methyl Anticancer (predicted)
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones Benzoxazolone 6-thiazole Antimicrobial (MIC: 31.25 μg/mL against Micrococcus luteus)

Thiazole substitution enhances antimicrobial activity in benzoxazolones, while amino-methylthiazole in benzoxazinones may optimize enzyme inhibition .

Antimicrobial vs. Anticancer Profiles

Compound Activity Type Mechanism/Notes Reference
6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones Antimicrobial Gram-positive bacteria inhibition
3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives Anticancer DNA topoisomerase I inhibition (IC₅₀ values pending)
Target Compound Anticancer (predicted) Structural similarity to topoisomerase inhibitors

Key Insight: Thiazole-containing compounds show broader antimicrobial activity, while benzoxazinones with electron-rich substituents (e.g., amino-thiazole) are prioritized for anticancer research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and what key characterization techniques are employed?

  • Methodology : Synthesis typically involves condensation reactions between thiazole and benzoxazine precursors. For example, similar heterocyclic frameworks are synthesized via nucleophilic substitution or cyclization reactions using reagents like aryl isothiocyanates (). Characterization relies on 1H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity. For instance, benzoxazine derivatives are validated by NMR peak assignments for aromatic protons and carbonyl groups .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology : Begin with in vitro antimicrobial or enzyme inhibition assays. For antimicrobial testing, use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. Biological activity is often correlated with the compound’s heterocyclic moieties, as seen in structurally related thiadiazole and oxadiazole derivatives ( ). Ensure replicates and include positive/negative controls to validate results .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

  • Methodology : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or impurities. Use HPLC purity analysis (≥95%) and standardize assay protocols across labs. For example, variations in antimicrobial activity of benzoxazine analogs were attributed to substituent effects on solubility and membrane penetration . Statistical tools like ANOVA can identify significant variables .

Q. What strategies optimize the reaction yield and selectivity for this compound’s synthesis?

  • Methodology : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). For heterocyclic syntheses, inert atmospheres (N2/Ar) and controlled temperatures (20–80°C) improve yields. Reaction intermediates, such as 4-(benzo[d]thiazol-2-yl)benzenamine, require purification via column chromatography to avoid side products . Advanced techniques like microwave-assisted synthesis may enhance selectivity .

Q. How can computational methods predict the compound’s metabolic stability or environmental fate?

  • Methodology : Use molecular docking to assess interactions with metabolic enzymes (e.g., cytochrome P450). Tools like PubChem’s computational modules () or software (e.g., Schrödinger Suite) analyze ADME properties. Environmental persistence can be modeled via QSAR to predict biodegradation rates, referencing frameworks from Project INCHEMBIOL ( ) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Apply a split-plot design ( ) with pH (3–9) and temperature (4–40°C) as factors. Use HPLC to monitor degradation products. For example, benzodiazepine analogs undergo hydrolysis at acidic pH, forming hydroxylated byproducts (). Kinetic modeling (e.g., Arrhenius equation) quantifies degradation rates .

Methodological Notes

  • Spectral Interpretation : For NMR, compare chemical shifts with analogous compounds (e.g., δ 6.8–7.5 ppm for benzoxazine protons; δ 2.1–2.5 ppm for methyl groups in thiazole) .
  • Data Reproducibility : Replicate experiments across ≥3 independent trials and report mean ± SD. Use standardized reagents (e.g., Kanto Chemical’s catalog, ) to minimize batch variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.